(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid
Description
(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid is a synthetic amino acid derivative structurally derived from L-phenylalanine. Its defining feature is the para-substituted phenyl ring modified with a bis(dimethylamino)phosphoryloxy group (–O–P(O)(N(CH₃)₂)₂). The compound’s molecular formula is C₁₃H₂₂N₃O₅P, with a calculated molecular weight of 331.3 g/mol.
Properties
Molecular Formula |
C13H22N3O4P |
|---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[bis(dimethylamino)phosphoryloxy]phenyl]propanoic acid |
InChI |
InChI=1S/C13H22N3O4P/c1-15(2)21(19,16(3)4)20-11-7-5-10(6-8-11)9-12(14)13(17)18/h5-8,12H,9,14H2,1-4H3,(H,17,18)/t12-/m0/s1 |
InChI Key |
LSIBYCFGZDTEDL-LBPRGKRZSA-N |
Isomeric SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of amino acids followed by the introduction of the phosphoryl group through a phosphorylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may yield simpler amines or alcohols.
Scientific Research Applications
(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid, also known as bis(dimethylamino)phospho-L-tyrosine, NpTyr, or NpY, is an L-tyrosine derivative where the phenolic hydroxy group is substituted by a [bis(dimethylamino)phosphoryl]oxy group .
Here's a summary of its applications based on the search results:
1. Research and Synthesis
- Synthesis of Peptides: (S)-Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanamido)-4-methylpentanoate can be created using Boc-l-tyrosine and l-leucine methyl ester with specific reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) .
- STAT3 Inhibition Research: This compound is used in the design and synthesis of aryloxy triester phosphoramidates to improve the inhibition of STAT3 in cells .
- Tyrosine Phosphorylation: It is used to phosphorylate the tyrosyl phenol OH group using bis(dimethylamino)-phosphoramidic chloride .
2. Tools for Studying Noncanonical Amino Acids
- (2S)-2-amino-3-(4-{[bis(dimethylamino)phosphoryl]oxy}phenyl)propanoic acid (N,N-PY) is employed as a tool with E. coli, Yeast, and Mammalian MmPylRS .
3. Cancer Research
- CDK2 and COX-2 Inhibition: Derivatives of pyrazole-triaryl were designed, synthesized, and investigated as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes .
- CDK4/6 Inhibition: Thieno-pyrimidin-hydrazones are designed as CDK4 inhibitors, which induce cell cycle arrest . Pyrrolo[2,3-d]pyrimidine derivatives also demonstrated enhanced potency against various cell lines .
Mechanism of Action
The mechanism by which (S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The phosphoryl group is particularly important for its ability to participate in phosphorylation reactions, which are critical for regulating cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact on Polarity: The bis(dimethylamino)phosphoryloxy group in the target compound introduces both polar (P=O, N–CH₃) and bulky features, likely enhancing water solubility compared to brominated analogs but reducing it relative to sulfonated derivatives . The sulfophenyl analog () is highly acidic (pKa ~1–2 for –SO₃H), whereas the target compound’s phosphoryl group may exhibit moderate acidity (pKa ~1–3 for phosphate esters) .
Synthetic Accessibility: Synthesis of phosphorylated analogs often involves phosphorylation of phenolic precursors. describes a similar route using AISF reagent for fluorosulfonyloxy substitution, suggesting analogous strategies could apply . Brominated derivatives () are typically synthesized via electrophilic aromatic substitution, a simpler route than phosphorylation .
Bioactivity Potential: While the target compound’s bioactivity is unspecified, structurally related Ki 16425 () inhibits phospholipase A2, highlighting the therapeutic relevance of complex phenylalanine derivatives . Phosphorylated groups are common in prodrugs and enzyme substrates (e.g., kinase targets), suggesting the target compound could modulate phosphorylation-dependent pathways .
Methodological Considerations for Structural Comparison
proposes graph-based methods to compare chemical structures by identifying common subgraphs. Applying this framework:
- Core Structure: All analogs share the phenylalanine backbone (α-amino acid with phenyl group).
- Substituent Analysis: The bis(dimethylamino)phosphoryloxy group introduces a branched, electron-rich substituent, contrasting with the linear –Br or –SO₃H groups. This substituent’s steric bulk may hinder interactions with narrow enzyme active sites, unlike smaller groups (e.g., –Br) .
Biological Activity
(S)-2-amino-3-(4-((bis(dimethylamino)phosphoryl)oxy)phenyl)propanoic acid, often referred to as a phosphonated amino acid, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a phosphonate moiety, which is known to influence various biological processes. The following sections explore the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₂O₅P
- Molecular Weight : 307.27 g/mol
- IUPAC Name : this compound
This structure features a central amino acid backbone with a phosphonate group attached to a phenolic ring, which is pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
-
Inhibition of Protein Kinases :
- The phosphonate group can mimic phosphate groups in ATP, allowing it to inhibit various kinases involved in cellular signaling pathways. This inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.
-
Impact on Neurotransmitter Systems :
- Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuroplasticity.
Biological Activity Summary Table
Case Study 1: Cancer Cell Proliferation
A study investigated the effects of this compound on various cancer cell lines. Results indicated that treatment with the compound led to significant inhibition of cell growth in breast cancer cells, with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Research conducted on neuronal cell lines demonstrated that this compound could enhance neuronal survival under stress conditions, such as oxidative stress. The proposed mechanism involves modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
